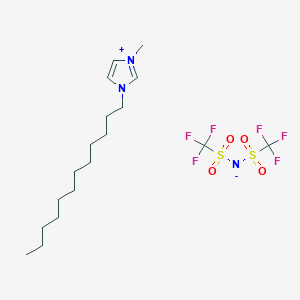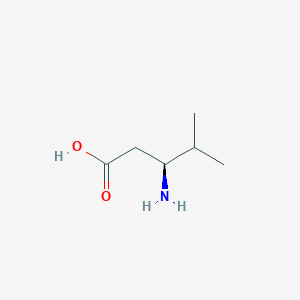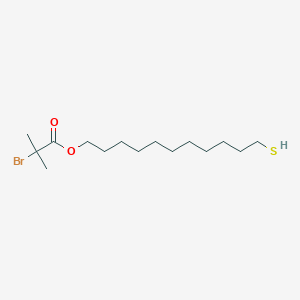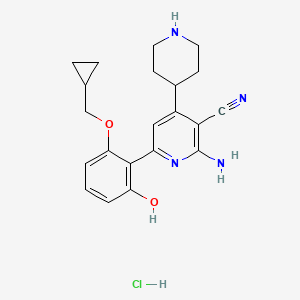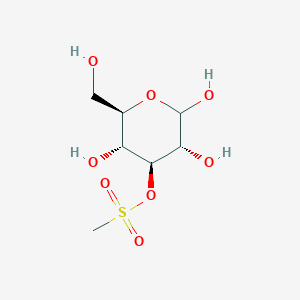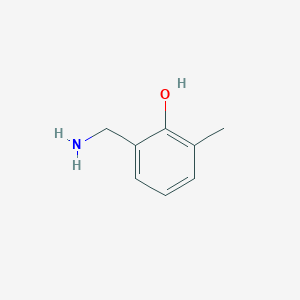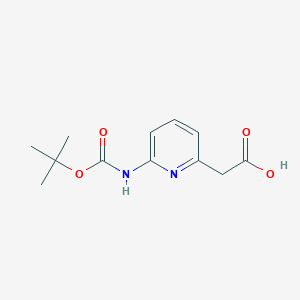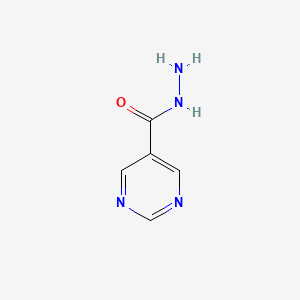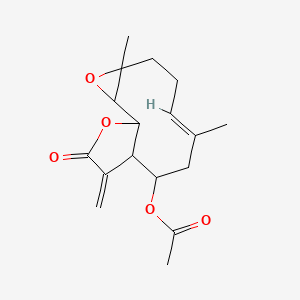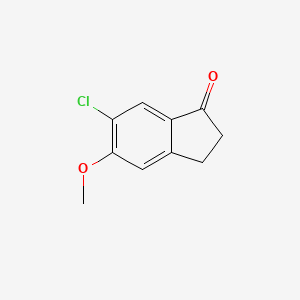
6-chloro-5-methoxy-2,3-dihydro-1H-inden-1-one
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 6-chloro-5-methoxy-2,3-dihydro-1H-inden-1-one involves various chemical reactions and starting materials. For instance, the synthesis of 6-methoxy- and 6-chloro-2(1H)-pyridinone acyclo-C-nucleosides was achieved starting from 6-variated 3-methoxy- and 3-chloro-2H-1,4-oxazin-2-ones. The process included a Diels-Alder reaction with propargyl bromide, followed by substitution reactions to introduce acyclo sugar moieties, and subsequent treatments to afford benzyl protected C-nucleosides. Debenzylation and deprotection steps were then applied to yield the final nucleosides .
Molecular Structure Analysis
The molecular structure of compounds in the same family as 6-chloro-5-methoxy-2,3-dihydro-1H-inden-1-one can be complex. For example, the crystal and molecular structure of a related compound, (2-((6-chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl)methanone, was determined using X-ray diffraction (XRD). This compound crystallizes in the monoclinic space group P21/c and exhibits intermolecular hydrogen bonding of the type C–H···O, which is a common feature in such molecular structures .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are varied and often include condensation reactions, as seen in the preparation of 6-(2,5-dichlorothiophen-3-yl)-3,4-dihydro-4-(4-methoxyphenyl)pyrimidine-2(1H)-thione. This particular compound was synthesized through the condensation of an enone with thiourea in the presence of KOH .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structures. For instance, the crystal structure of 6-(2,5-dichlorothiophen-3-yl)-3,4-dihydro-4-(4-methoxyphenyl)pyrimidine-2(1H)-thione shows a three-dimensional network consolidated by various intermolecular interactions, including C–H···S, C–H···O, and Cl···Cl interactions. These interactions can significantly influence the physical properties such as solubility and melting point. Spectroscopic methods, including mass ESI-HMRS and NMR spectra, are used to characterize these compounds and confirm their structures .
Scientific Research Applications
Catalytic Synthesis
6-Chloro-5-methoxy-2,3-dihydro-1H-inden-1-one has been synthesized through catalytic processes. For instance, under water gas shift reaction conditions, 1-aryl-2-(trimethylsilyl)acetylenes undergo Rh-catalyzed desilylative cyclocarbonylation to give 2,3-dihydro-1H-inden-1-ones, including 6-chloro-5-methoxy variants, in good to excellent yields. This process tolerates a wide variety of functional groups (Takeuchi & Yasue, 1993).
Synthesis in Pharmaceutical Research
The compound has been used in the synthesis of pharmaceutical agents. For example, it's involved in the synthesis of 6-methoxy- and 6-chloro-2(1H)-pyridinone acyclo-C-nucleosides, which are of interest in medicinal chemistry (Meerpoel, Joly, & Hoornaert, 1993).
Chemical Reactions and Derivatives
The compound has also been a focus in studying various chemical reactions and the formation of derivatives. For instance, manganese(III) acetate-induced formation of fused, chloro-substituted β-lactam derivatives from a chloroacetamide, involving 1-chloroacetyl-5-methoxy-2,3-dihydro-1H-dibenzo[de,h]quinoline, highlights its role in complex chemical synthesis (Bremner & Jaturonrusmee, 1990).
Microwave-Assisted Synthesis
The microwave-assisted synthesis of related compounds, such as (S)-3-(5-chloro-2-methoxyphenyl)-1,3-dihydro-3-[18F]-fluoro-6-(trifluoromethyl)-1H-indol-2-one, demonstrates the compound's utility in advanced synthetic methods for producing radiopharmaceuticals (Dischino et al., 2003).
Molecular Docking and Quantum Chemical Calculations
Molecular docking and quantum chemical calculations, applied to derivatives of 6-chloro-5-methoxy-2,3-dihydro-1H-inden-1-one, contribute to the understanding of their molecular structure and potential pharmaceutical applications (Viji et al., 2020).
Safety And Hazards
properties
IUPAC Name |
6-chloro-5-methoxy-2,3-dihydroinden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO2/c1-13-10-4-6-2-3-9(12)7(6)5-8(10)11/h4-5H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQTCWWPSORPTSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCC2=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676513 | |
| Record name | 6-Chloro-5-methoxy-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-5-methoxy-2,3-dihydro-1H-inden-1-one | |
CAS RN |
475654-43-4 | |
| Record name | 6-Chloro-2,3-dihydro-5-methoxy-1H-inden-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=475654-43-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-5-methoxy-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Nitrobenzo[D]isoxazole](/img/structure/B3028926.png)
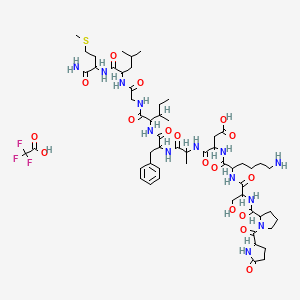

![1-Boc-4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]-piperidine](/img/structure/B3028930.png)

